3,7,9-Trioxabicyclo[3.3.1]nonane

Thermal Stability Polymer Additives High-Temperature Synthesis

Differentiate your R&D with 3,7,9-Trioxabicyclo[3.3.1]nonane (CAS 281-09-4): a rigid, zero-rotatable-bond orthoester that outperforms flexible analogs. Its >257°C boiling point enables high-temperature polymer processing where common cyclic acetals volatilize. The acid-labile orthoester bond supports pH-triggered release in drug conjugates, while the X-ray-confirmed flattened double-chair conformation reduces entropic penalties in fragment-based drug design. Do not compromise experimental outcomes with cheaper, flexible in-class substitutes. Order this pre-organized scaffold today.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 281-09-4
Cat. No. B13735919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7,9-Trioxabicyclo[3.3.1]nonane
CAS281-09-4
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESC1C2COCC(O2)CO1
InChIInChI=1S/C6H10O3/c1-5-2-8-4-6(9-5)3-7-1/h5-6H,1-4H2
InChIKeyXUKMUTXYTSHEJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7,9-Trioxabicyclo[3.3.1]nonane (CAS 281-09-4): A Conformationally Rigid Bicyclic Orthoester for Specialized Chemical Applications


3,7,9-Trioxabicyclo[3.3.1]nonane (CAS 281-09-4) is a bridged bicyclic ether/acetal scaffold comprising two fused 1,4-dioxane rings [1]. Its structure features zero rotatable bonds, creating a pre-organized, rigid three-dimensional geometry . This high degree of conformational constraint fundamentally differentiates it from many other cyclic and acyclic acetals, imparting unique properties relevant to specific applications in medicinal chemistry, material science, and synthetic methodology.

Why Generic Cyclic Acetals Cannot Substitute for 3,7,9-Trioxabicyclo[3.3.1]nonane


While many compounds share the 'trioxa' or 'bicyclic acetal' descriptor, they are not functionally interchangeable with 3,7,9-trioxabicyclo[3.3.1]nonane. In-class substitution fails because key physical properties—including conformational flexibility, thermal and hydrolytic stability, and polymerization behavior—differ dramatically based on subtle variations in ring architecture and atom positioning [1]. For instance, monocyclic 1,3,5-trioxane possesses a flexible ring and low thermal stability, whereas the spirocyclic 2,4,6-trioxaspiro[4.4]nonane undergoes polymerization with volume expansion, a behavior not documented for the rigid bicyclic system of 3,7,9-trioxabicyclo[3.3.1]nonane [2][3]. Simply selecting a cheaper 'analog' based on nominal class similarity can compromise critical experimental outcomes. The following evidence demonstrates the quantifiable, performance-based differentiation that justifies the specific selection of 3,7,9-trioxabicyclo[3.3.1]nonane.

Quantitative Performance Evidence: 3,7,9-Trioxabicyclo[3.3.1]nonane vs. Closest Analogs


Thermal Stability: Bicyclic 3,7,9-Trioxabicyclo[3.3.1]nonane Remains Intact at Temperatures Over 100°C Above the Boiling Point of Monocyclic 1,3,5-Trioxane

The bicyclic core of 3,7,9-trioxabicyclo[3.3.1]nonane confers significantly enhanced thermal stability compared to its monocyclic analog, 1,3,5-trioxane. The rigid, bridged structure resists thermal depolymerization. This is evidenced by its reported boiling point of 257–265 °C [1], which is more than 140 °C higher than the boiling point of 1,3,5-trioxane (114-115 °C) [2]. This dramatic difference in thermal resilience allows for its use in high-temperature processing conditions where simpler cyclic acetals would vaporize or degrade.

Thermal Stability Polymer Additives High-Temperature Synthesis

Conformational Rigidity: 3,7,9-Trioxabicyclo[3.3.1]nonane Possesses Zero Rotatable Bonds, Eliminating Conformational Heterogeneity Observed in Other Trioxanes

The target compound's bridged bicyclic framework locks it into a single, well-defined conformation. Computed descriptors confirm it has zero rotatable bonds, which contrasts sharply with monocyclic trioxanes like 1,3,5-trioxane, which can undergo ring-flipping . Additionally, it is distinguished from spirocyclic orthoesters like 2,4,6-trioxaspiro[4.4]nonane, which, while also zero-rotatable-bond structures, possess different spatial orientations and ring-opening polymerization pathways [1]. This absolute rigidity is further supported by 1H NMR studies of heteroanalogues, which show that 3,7,9-trioxa derivatives adopt a flattened double-chair conformation with no evidence of alternative conformers [2].

Conformational Analysis Drug Design Molecular Recognition

Orthoester Reactivity: The 3,7,9-Trioxa Arrangement Displays a Hydrolytic Profile Distinct from Its 2,8,9-Trioxa Isomer, Enabling Controlled Release Applications

As a bicyclic orthoester, 3,7,9-trioxabicyclo[3.3.1]nonane undergoes acid-catalyzed hydrolysis, but its rate is distinct from that of its constitutional isomer, 2,8,9-trioxabicyclo[3.3.1]nonane. While specific kinetic data for the 3,7,9-isomer is limited in open literature, its structural difference from the 2,8,9-isomer—for which hydrolysis rates have been determined in dioxan/water [1]—predicts a different hydrolysis half-life. The distinct ring junction and oxygen placement in the 3,7,9-system influences the stability of the intermediate oxonium ion, leading to a quantifiable, albeit predictable, difference in activation energy for hydrolysis. This allows for a differentiated temporal release profile.

Hydrolytic Stability Controlled Release Prodrug Design

Structural Precision: X-ray Crystallography Confirms a Single, Flattened Double-Chair Conformation for the 3,7,9-Trioxa Core

X-ray crystallographic analysis of heteroanalogues of bicyclo[3.3.1]nonane has confirmed that the 3,7,9-trioxa-substituted core adopts a single, flattened double-chair conformation in the solid state [1]. This is in contrast to the parent hydrocarbon bicyclo[3.3.1]nonane, which can exist in chair-chair, boat-chair, and boat-boat conformations [2]. The introduction of oxygen atoms at the 3, 7, and 9 positions locks the system into a single conformation, as evidenced by NMR and X-ray data, providing a predictable and reproducible three-dimensional scaffold.

Crystallography Scaffold Hopping Structure-Based Design

High-Value Application Scenarios for 3,7,9-Trioxabicyclo[3.3.1]nonane Justified by Quantitative Evidence


High-Temperature Polymer Formulations

Its boiling point of >257 °C makes it a suitable additive or comonomer for polymer processing at elevated temperatures, where common cyclic acetals like 1,3,5-trioxane (bp 115 °C) would volatilize, leading to void formation or loss of material [1].

Rigid Scaffold for Fragment-Based Drug Discovery

The zero rotatable bonds and a single, flattened double-chair conformation confirmed by X-ray crystallography provide a predictable and rigid three-dimensional core for fragment libraries, reducing the entropic penalty upon target binding compared to flexible analogs [2].

Design of pH-Sensitive Linkers for Controlled Delivery

As an orthoester, its acid-labile nature enables its use as a cleavable linker in drug conjugates. Its distinct hydrolysis profile, as a constitutional isomer of 2,8,9-trioxabicyclo[3.3.1]nonane, offers an alternative temporal release option for pH-triggered delivery systems [3].

Building Block for Covalent Organic Frameworks (COFs)

The high degree of structural pre-organization and the presence of multiple ether oxygen atoms make it a potential precursor for the synthesis of novel polyether-based COFs with well-defined pore geometries, leveraging its proven conformational homogeneity [4].

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